molecular formula C7H7ClFNO B13895827 2-(Aminomethyl)-4-chloro-3-fluorophenol

2-(Aminomethyl)-4-chloro-3-fluorophenol

Cat. No.: B13895827
M. Wt: 175.59 g/mol
InChI Key: RIHMNINKQJHBQN-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-chloro-3-fluorophenol is a halogenated phenolic compound characterized by a benzene ring substituted with a chlorine atom at position 4, a fluorine atom at position 3, and an aminomethyl (-CH₂NH₂) group at position 2. This structure confers unique physicochemical properties, including enhanced polarity due to the electron-withdrawing halogens (Cl, F) and the hydrogen-bonding capacity of the phenol and primary amine groups.

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

2-(aminomethyl)-4-chloro-3-fluorophenol

InChI

InChI=1S/C7H7ClFNO/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2,11H,3,10H2

InChI Key

RIHMNINKQJHBQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)CN)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-chloro-3-fluorophenol typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the aromatic ring. The aminomethyl group can be added through reductive amination of a suitable precursor.

Industrial Production Methods

In industrial settings, the production of 2-(Aminomethyl)-4-chloro-3-fluorophenol may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-chloro-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-4-chloro-3-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-chloro-3-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds, while the chlorine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The aminomethyl group increases basicity and solubility in polar solvents relative to 4-chloro-3-fluorophenol, which lacks an amine moiety .
  • The compound from has a bulkier aryl-substituted aminomethyl group, likely reducing solubility but increasing lipophilicity .

Physicochemical Properties

Solubility and Reactivity

  • 2-(Aminomethyl)-4-chloro-3-fluorophenol: Predicted to exhibit moderate water solubility due to polar groups (-OH, -CH₂NH₂), with enhanced reactivity in nucleophilic substitution (Cl, F) and amine-mediated reactions.
  • 4-Chloro-3-fluorophenol : Lower solubility in water (logP ~2.1 estimated) due to the absence of an amine group.
  • 2-Amino-4-chlorophenol : Higher solubility than non-aminated analogs but less than the target compound due to fewer hydrogen-bonding sites.

Regulatory Status

  • Target Compound: Not explicitly regulated under SARA 313 or EPCRA (per analog data in ), but may require hazard communication for skin/eye irritation .

Biological Activity

2-(Aminomethyl)-4-chloro-3-fluorophenol is a chemical compound characterized by its phenolic structure, which includes an amino group and halogen substituents. This unique configuration contributes to its significant biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, biological interactions, and relevant case studies.

  • Molecular Formula : C8H9ClF
  • Molecular Weight : Approximately 175.61 g/mol
  • Structure : Contains a hydroxyl group (-OH), an amino group (-NH2), and a chlorine atom attached to the aromatic ring.

Antimicrobial Properties

Research indicates that 2-(Aminomethyl)-4-chloro-3-fluorophenol exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of cellular functions through enzyme inhibition.

Table 1: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in models of chronic inflammatory diseases. The potential for therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease is being explored.

The biological activity of 2-(Aminomethyl)-4-chloro-3-fluorophenol is attributed to its ability to interact with specific biological targets. Research indicates that it may modulate enzyme activity involved in metabolic pathways, leading to altered cellular responses.

Case Study: Enzyme Inhibition
In a study examining the enzyme inhibition properties of this compound, it was found to significantly inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition was quantified using an IC50 value of approximately 1.5 µM, indicating strong potency compared to other known inhibitors.

Synthesis Methods

The synthesis of 2-(Aminomethyl)-4-chloro-3-fluorophenol typically involves multi-step organic synthesis techniques. Common methods include:

  • Nitration : Introduction of nitro groups on the aromatic ring.
  • Reduction : Conversion of nitro groups to amino groups.
  • Halogenation : Substitution reactions to introduce chlorine and fluorine atoms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(Aminomethyl)-4-chloro-3-fluorophenol, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Aminomethyl-4-chlorophenolC7H8ClNLacks fluorine; similar amino group
4-Aminomethyl-3-fluorophenolC7H8FNLacks chlorine; different substitution
4-Chloro-3-fluorophenolC6H4ClFNo amino group; focuses on halogen effects

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